2-(4-Benzylpiperazin-1-yl)ethanamine chemical properties and structure
2-(4-Benzylpiperazin-1-yl)ethanamine chemical properties and structure
An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)ethanamine
Abstract
2-(4-Benzylpiperazin-1-yl)ethanamine is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various biologically active compounds. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in drugs targeting a wide array of conditions, including neurological disorders, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological context of 2-(4-Benzylpiperazin-1-yl)ethanamine, with a focus on its role as a precursor for potential therapeutics, particularly acetylcholinesterase inhibitors. Detailed experimental protocols and workflow visualizations are provided to support further research and development.
Chemical Properties and Structure
2-(4-Benzylpiperazin-1-yl)ethanamine, also known as 1-(2-Aminoethyl)-4-benzylpiperazine, is an organic compound featuring a piperazine ring N-substituted with benzyl and aminoethyl groups.[1] Its versatile structure makes it a valuable intermediate in organic synthesis and drug discovery.[1][2]
Structural Identifiers
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IUPAC Name: 2-(4-benzyl-1-piperazinyl)ethanamine
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CAS Number: 4553-21-3
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Molecular Formula: C₁₃H₂₁N₃[3]
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SMILES: NCCN1CCN(CC2=CC=CC=C2)CC1[3]
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InChI: 1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2
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InChI Key: CXEJMFLWEVKOGS-UHFFFAOYSA-N
Physicochemical Properties
The quantitative physicochemical properties of 2-(4-Benzylpiperazin-1-yl)ethanamine are summarized in the table below. It is important to note that there are discrepancies in the reported physical form, with some sources describing it as a white solid and others as an oil.[1] This may be due to differences in purity or the specific salt form of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 219.33 g/mol | [3] |
| Physical Form | White Solid / Oil | [1] |
| Melting Point | 247 °C | [1] |
| Boiling Point | 118 °C | [1] |
| Density | 1.053 ± 0.06 g/cm³ (at 20°C) | [1] |
| Flash Point | 154.6 °C | [1] |
| Vapor Pressure | 0.000118 mmHg (at 25°C) | [1] |
| Storage Temperature | 2-8°C, inert atmosphere, dark | [3] |
Chemical Structure Diagram
Caption: 2D structure of 2-(4-Benzylpiperazin-1-yl)ethanamine.
Synthesis and Experimental Protocols
The primary application of 2-(4-Benzylpiperazin-1-yl)ethanamine is as a chemical intermediate.[1] While specific, detailed synthesis protocols for this exact compound are not extensively published in peer-reviewed literature, a general synthetic route has been described.
General Synthesis Protocol
A common method for preparing 1-(2-Aminoethyl)-4-benzylpiperazine involves the reaction of piperazine with 2-aminoethyl benzyl alcohol.[1] The reaction is typically carried out in a suitable solvent in the presence of a base, such as sodium hydroxide. The final product is then purified, often by crystallization.[1]
Caption: General workflow for the synthesis of the title compound.
Referenced Experimental Protocol: Ellman's Test for AChE Inhibition
Derivatives of 2-(4-Benzylpiperazin-1-yl)ethanamine have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[4][5] The most common method cited for this evaluation is the Ellman's test.[4]
Methodology:
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Preparation: Solutions of the test compound, AChE enzyme, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
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Pre-incubation: The test compound is pre-incubated with the AChE enzyme at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for binding.
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Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide. AChE hydrolyzes acetylthiocholine into thiocholine and acetate.[4]
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Detection: The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
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Measurement: The change in absorbance due to the formation of TNB is monitored spectrophotometrically at 412 nm.
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Analysis: The rate of reaction is calculated, and the percent inhibition caused by the test compound is determined. IC₅₀ values are typically derived from dose-response curves.
Caption: Experimental workflow for the Ellman's test protocol.
Biological and Pharmacological Context
While 2-(4-Benzylpiperazin-1-yl)ethanamine itself is not an active pharmaceutical ingredient, its core structure is of significant interest in drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral properties.[6]
Role as an Acetylcholinesterase (AChE) Inhibitor Precursor
A significant area of research involving this compound is in the development of treatments for Alzheimer's disease.[4][5] Alzheimer's is characterized by a decline in cognitive function linked to a deficiency of the neurotransmitter acetylcholine in the brain.[4][5] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine.
By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft can be increased, which may improve symptoms of dementia. Numerous studies have shown that derivatives synthesized from 2-(4-Benzylpiperazin-1-yl)ethanamine can function as potent AChE inhibitors.[4][5] For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the established drug donepezil.[4][5]
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. 4553-21-3|2-(4-Benzylpiperazin-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
